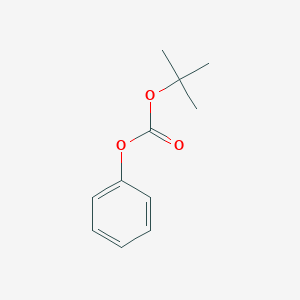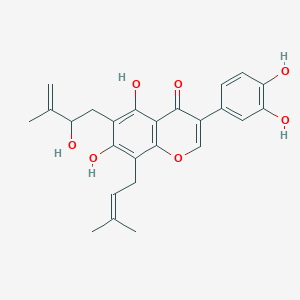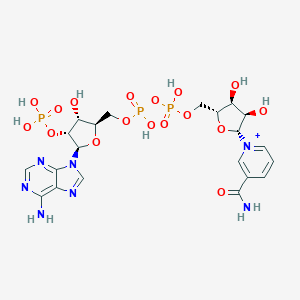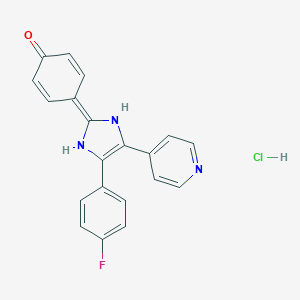
4-(4-(4-Fluorophenyl)-5-(pyridin-4-YL)-1H-imidazol-2-YL)phenol hydrochloride
Übersicht
Beschreibung
The compound 4-(4-(4-Fluorophenyl)-5-(pyridin-4-YL)-1H-imidazol-2-YL)phenol hydrochloride is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their diverse biological activities and applications in medicinal chemistry. The specific structure of this compound suggests potential for interaction with various biological targets due to the presence of a fluorophenyl group, a pyridinyl group, and a phenolic hydroxyl group.
Synthesis Analysis
The synthesis of related imidazole derivatives typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of a phenol-based polymer was achieved by reacting 1,4-di(2-thienyl)-1,4-butanedione with 4-aminophenol, followed by oxidative polymerization . Similarly, a tetra-substituted imidazole was synthesized in a one-pot reaction involving benzil, a substituted aldehyde, ammonium acetate, and an aniline derivative . These methods highlight the versatility of imidazole synthesis, which could be adapted to synthesize the compound .
Molecular Structure Analysis
The molecular structure of imidazole derivatives is confirmed using various spectroscopic techniques such as FT-IR, UV–vis, and NMR . These techniques provide detailed information about the functional groups and the overall molecular framework. For instance, single-crystal X-ray diffraction (SC-XRD) was used to characterize the crystalline structure of a related imidazole compound . Such structural analyses are crucial for understanding the reactivity and interaction of the compound with other molecules.
Chemical Reactions Analysis
Imidazole derivatives can participate in various chemical reactions, including coordination with transition metals to form complexes . These reactions can significantly alter the properties of the imidazole compound, such as its antimicrobial and antioxidant activities. The reactivity of the imidazole ring also allows for further functionalization, which can be exploited to synthesize a wide range of derivatives with tailored properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives, such as solubility, thermal stability, and electrical conductivity, are characterized using techniques like TG–DTA, DSC, GPC, and solubility tests . The electrical properties of these compounds are particularly interesting, with measurements often conducted using the four-point probe technique . Additionally, the photophysical properties, including fluorescence and quantum yields, are investigated to understand the potential of these compounds as dyes or in optoelectronic applications .
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Pharmacophore Design
- A study focused on the crystal structure of similar compounds, particularly those with an amidrazone pharmacophore. These structures have been tested for potential as anticancer drugs (Bonacorso et al., 2003).
Luminescence and ESIPT-Capable Compounds
- Research on 1H-imidazole derivatives, including similar compounds, reveals their significance in ESIPT (excited state intramolecular proton transfer). These compounds exhibit notable luminescence properties (Shekhovtsov et al., 2023).
Antimicrobial and Phosphodiesterase (PDE) Inhibition
- A series of compounds related to your query were synthesized and evaluated for PDE inhibition and antimicrobial activities, showing marked results in these areas (Bukhari et al., 2013).
In Vivo and In Vitro Metabolism
- A study examined the metabolism of a novel compound closely related to your query, particularly focusing on its phase I metabolism and potential medicinal applications (Sang et al., 2016).
Structural Analysis
- Several studies have been conducted on the crystal structure of compounds with a similar imidazole ring structure. These studies contribute to understanding the molecular geometry and potential interactions of these compounds in various applications (Ziegler et al., 2009).
Eigenschaften
IUPAC Name |
4-[4-(4-fluorophenyl)-5-pyridin-4-yl-1H-imidazol-2-yl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O.ClH/c21-16-5-1-13(2-6-16)18-19(14-9-11-22-12-10-14)24-20(23-18)15-3-7-17(25)8-4-15;/h1-12,25H,(H,23,24);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQSUTIMRLPFPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00423553 | |
| Record name | SB 202190 Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00423553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(4-Fluorophenyl)-5-(pyridin-4-YL)-1H-imidazol-2-YL)phenol hydrochloride | |
CAS RN |
350228-36-3 | |
| Record name | SB 202190 Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00423553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



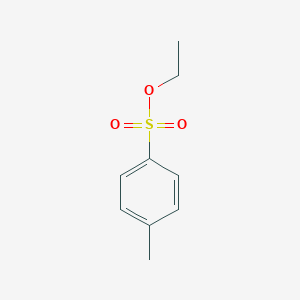
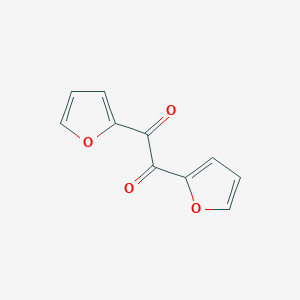
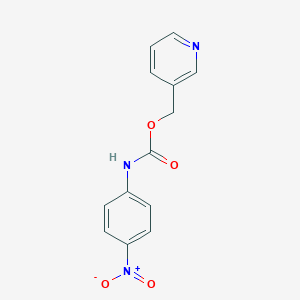
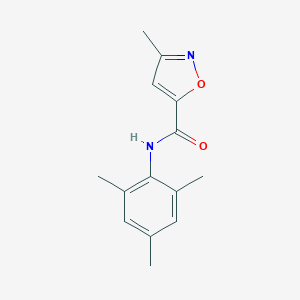
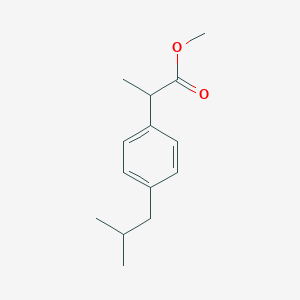
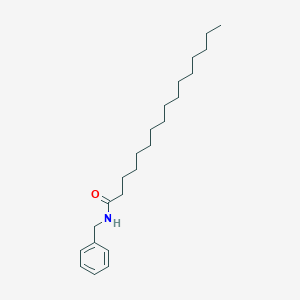
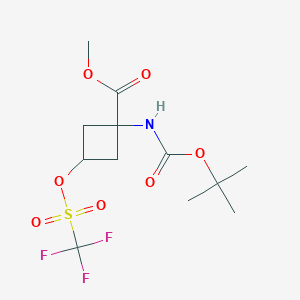
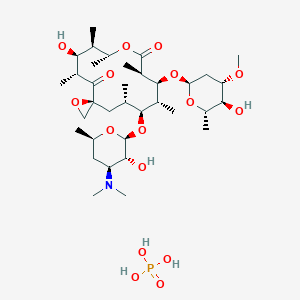
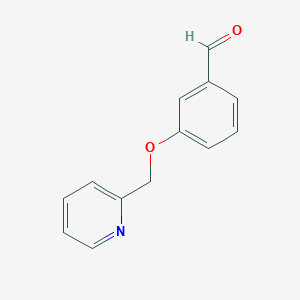
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-Amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B128738.png)
